![molecular formula C12H20Cl2N2O4 B570518 N6-[2-(2-Furanyl)-2-oxoethyl]-L-lysineDihydrochloride CAS No. 157974-36-2](/img/structure/B570518.png)
N6-[2-(2-Furanyl)-2-oxoethyl]-L-lysineDihydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N6-[2-(2-Furanyl)-2-oxoethyl]-L-lysineDihydrochloride, also known as furosine dihydrochloride, is a compound with the molecular formula C12H20Cl2N2O4 and a molecular weight of 327.2 g/mol . It is a derivative of lysine, an essential amino acid, and contains a furan ring, which is a five-membered aromatic ring with one oxygen atom .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N6-[2-(2-Furanyl)-2-oxoethyl]-L-lysineDihydrochloride typically involves the reaction of L-lysine with a furan derivative under specific conditions . The reaction is carried out in the presence of a suitable catalyst and solvent, such as methanol or water, and requires careful control of temperature and pH to ensure the desired product is obtained .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process includes the use of high-purity reagents and advanced equipment to ensure the consistency and quality of the final product . The compound is often produced in solid form and may be further purified using techniques such as recrystallization or chromatography .
Chemical Reactions Analysis
Types of Reactions
N6-[2-(2-Furanyl)-2-oxoethyl]-L-lysineDihydrochloride can undergo various chemical reactions, including:
Oxidation: The furan ring can be oxidized to form different products.
Reduction: The compound can be reduced under specific conditions to yield different derivatives.
Substitution: The furan ring and lysine moiety can participate in substitution reactions with various reagents.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions . The reactions are typically carried out under controlled conditions, such as specific temperatures and pH levels, to achieve the desired products .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the furan ring may yield different oxygenated derivatives, while reduction can produce various reduced forms of the compound .
Scientific Research Applications
N6-[2-(2-Furanyl)-2-oxoethyl]-L-lysineDihydrochloride has several scientific research applications, including:
Chemistry: Used as a reference material in analytical chemistry for the study of Maillard reaction products.
Biology: Investigated for its role in protein modification and its potential effects on biological systems.
Industry: Utilized in the food industry as a marker for heat treatment and storage conditions of food products.
Mechanism of Action
The mechanism of action of N6-[2-(2-Furanyl)-2-oxoethyl]-L-lysineDihydrochloride involves its interaction with specific molecular targets and pathways. The compound can modify proteins through the Maillard reaction, leading to the formation of advanced glycation end-products (AGEs) . These modifications can affect protein function and contribute to various biological processes and disease states .
Comparison with Similar Compounds
Similar Compounds
N6-[2-(2-Furanyl)-2-oxoethyl]-L-lysine: The free base form of the compound.
Furosine hydrochloride: Another derivative with similar properties.
Uniqueness
N6-[2-(2-Furanyl)-2-oxoethyl]-L-lysineDihydrochloride is unique due to its specific structure, which includes both a furan ring and a lysine moiety. This combination allows it to participate in a variety of chemical reactions and interact with biological systems in distinct ways .
Properties
CAS No. |
157974-36-2 |
|---|---|
Molecular Formula |
C12H20Cl2N2O4 |
Molecular Weight |
327.20 g/mol |
IUPAC Name |
(2S)-2-amino-6-[[2-(furan-2-yl)-2-oxoethyl]amino]hexanoic acid;dihydrochloride |
InChI |
InChI=1S/C12H18N2O4.2ClH/c13-9(12(16)17)4-1-2-6-14-8-10(15)11-5-3-7-18-11;;/h3,5,7,9,14H,1-2,4,6,8,13H2,(H,16,17);2*1H/t9-;;/m0../s1 |
InChI Key |
HRTZJJIVKJREPV-WWPIYYJJSA-N |
SMILES |
C1=COC(=C1)C(=O)CNCCCCC(C(=O)O)N.Cl.Cl |
Isomeric SMILES |
C1=COC(=C1)C(=O)CNCCCC[C@@H](C(=O)O)N.Cl.Cl |
Canonical SMILES |
C1=COC(=C1)C(=O)CNCCCCC(C(=O)O)N.Cl.Cl |
Synonyms |
(S)-2-Amino-6-((2-(furan-2-yl)-2-oxoethyl)amino)hexanoic Acid Dihydrochloride |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![Methyl [(6-methoxy-3-pyridinyl)oxy]acetate](/img/structure/B570437.png)


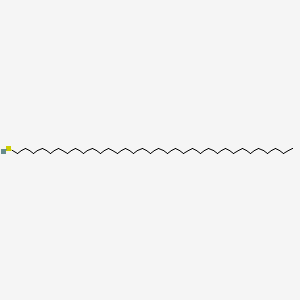
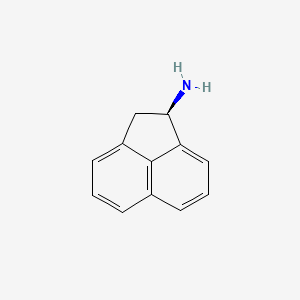
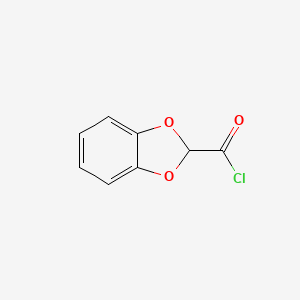
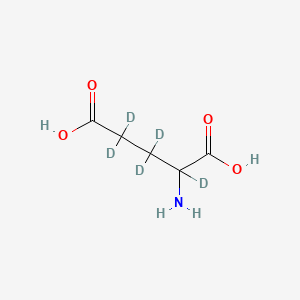
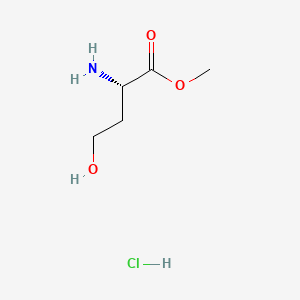
![N-[4-Amino-2-chloro-6-[(2-deoxy-2-fluoro-alpha-D-arabinopyranosyl)amino]-5-pyrimidinyl]-formamide](/img/structure/B570456.png)
